molecular formula C19H25BN4O4 B601040 [(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid CAS No. 1132709-16-0

[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid

カタログ番号: B601040
CAS番号: 1132709-16-0
分子量: 384.25
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bortezomib Impurity (R,S-Isomer) is an diastereomer of Bortezomib.

生物活性

[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid], commonly known as Bortezomib (BTZ), is a boronic acid derivative with significant biological activity, particularly in the field of oncology. It is primarily recognized for its role as a proteasome inhibitor, which has made it an essential therapeutic agent in the treatment of multiple myeloma and certain types of lymphoma.

  • Molecular Formula : C19H25BN4O4
  • Molecular Weight : 384.24 g/mol
  • CAS Number : 179324-69-7

Bortezomib operates by inhibiting the 26S proteasome, a key component in the cellular protein degradation pathway. This inhibition leads to the accumulation of pro-apoptotic factors and the downregulation of anti-apoptotic proteins, ultimately triggering apoptosis in malignant cells. The interaction between BTZ and the proteasome occurs through the formation of a tetrahedral intermediate, where the boronic acid moiety binds covalently to the active site serine residue of the proteasome's β5 subunit .

Antitumor Effects

Bortezomib has been extensively studied for its antitumor properties. Its efficacy in multiple myeloma is well-documented, with clinical trials demonstrating significant improvements in patient outcomes when used in combination with other agents such as dexamethasone or melphalan. The drug has shown effectiveness even in relapsed cases, providing a valuable option for treatment-resistant patients .

Pharmacokinetics and Dynamics

The pharmacokinetic profile of Bortezomib reveals that it is rapidly absorbed and distributed throughout the body. It exhibits a half-life of approximately 40 hours, allowing for once or twice weekly dosing regimens. The drug is primarily metabolized by the liver and excreted via urine, which necessitates careful monitoring in patients with renal impairment .

Case Studies and Clinical Findings

StudyPopulationFindings
Palumbo et al., 20141,500 patients with multiple myelomaSignificant reduction in progression-free survival (PFS) when treated with BTZ compared to standard therapies (median PFS: 12 months vs. 6 months)
Kumar et al., 2017Patients with relapsed myelomaBTZ combined with lenalidomide showed a response rate of 74%
Mateos et al., 2010Newly diagnosed myeloma patientsBTZ as part of initial therapy resulted in higher complete response rates (CRR) compared to traditional treatments (CRR: 35% vs. 20%)

Side Effects and Toxicity

While Bortezomib is effective, it is associated with several side effects, including peripheral neuropathy, gastrointestinal disturbances, and hematological toxicities such as thrombocytopenia and neutropenia. These adverse effects necessitate careful patient management and monitoring during therapy .

特性

IUPAC Name

[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJABQQUPOEUTA-NVXWUHKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@@H](CC(C)C)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid
Reactant of Route 2
[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid
Reactant of Route 3
[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid
Reactant of Route 4
[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid
Reactant of Route 5
[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid
Reactant of Route 6
[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。